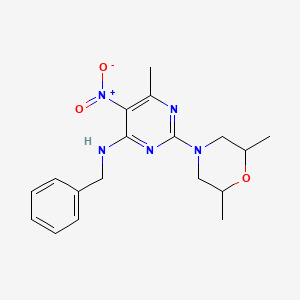

N-benzyl-2-(2,6-dimethylmorpholino)-6-methyl-5-nitropyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-(2,6-dimethylmorpholino)-6-methyl-5-nitropyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzyl group (C6H5CH2) and a morpholino group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), which are attached to the pyrimidine ring.

Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the nitro group can participate in reduction reactions, and the amine group can be involved in a variety of reactions including acylation and alkylation .Scientific Research Applications

Research Applications of Structurally Related Compounds

1. Chemical Reactivity and Mechanism Studies Compounds with nitro, aminopyrimidine, and morpholino groups are often subjects of chemical reactivity and mechanism studies. For instance, studies on the kinetics of nucleophilic aromatic substitution reactions with amines in various solvents provide insights into how similar compounds might react under different conditions, highlighting their potential use in synthetic chemistry and material science (D’Anna et al., 2006). Understanding these mechanisms can aid in the development of new materials or pharmaceuticals.

2. Potential as Inhibitors or Activators in Biological Systems Nitro-substituted compounds and amines play significant roles in biological systems, often acting as inhibitors or activators. For example, the inhibition of nucleoside transport proteins by specific purine derivatives has been studied, indicating the potential of structurally similar compounds to modulate biological pathways and possibly serve as therapeutic agents (Tromp et al., 2005).

3. Carcinogenicity and Mutagenicity Studies Research into the metabolism and mutagenic activation of carcinogenic nitrosamines provides critical insights into the carcinogenic potential of related nitro-substituted compounds. These studies are vital for understanding how such compounds might interact with biological systems and the potential risks they pose, leading to safer chemical design and use (Mori et al., 1985).

4. Environmental Impact and Degradation The formation and degradation pathways of nitrosamines, particularly in water treatment processes, are a significant area of research. Studies on specific and total N-nitrosamines formation potentials from various precursors during chloramination provide essential data on the environmental impact of these compounds, guiding safer environmental practices and water treatment methods (Piazzoli et al., 2018).

Properties

IUPAC Name |

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12-10-22(11-13(2)26-12)18-20-14(3)16(23(24)25)17(21-18)19-9-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLQYQVFYCWXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2458691.png)

![3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile](/img/structure/B2458693.png)

![2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid](/img/structure/B2458703.png)

![6-((4-methylpiperidin-1-yl)sulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2458705.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2458706.png)